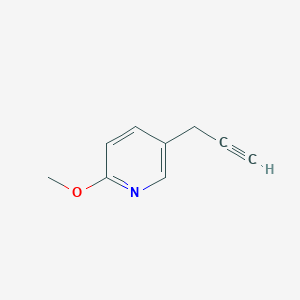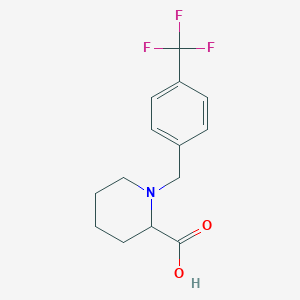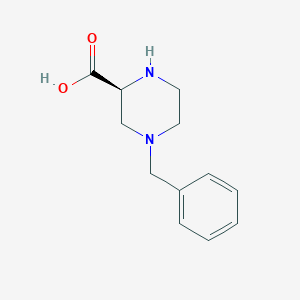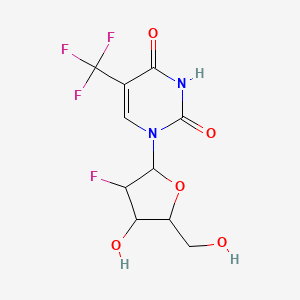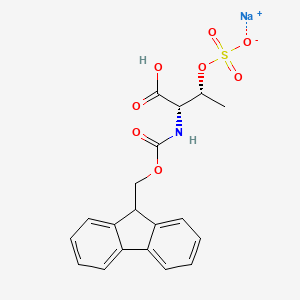
Fmoc-Thr(SO3Na)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Thr(SO3Na)-OH: is a modified amino acid derivative where the threonine residue is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydroxyl group is sulfonated to form a sodium sulfonate ester. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal of the Fmoc protecting group under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Thr(SO3Na)-OH typically involves the protection of the amino group of threonine with the Fmoc group, followed by the sulfonation of the hydroxyl group. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The sulfonation is achieved using reagents like chlorosulfonic acid or sulfur trioxide-pyridine complex .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated SPPS techniques where the Fmoc-protected amino acid is coupled to a resin, followed by sequential addition of other amino acids to build the desired peptide chain .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Thr(SO3Na)-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU or DIC.
Sulfonation: Introduction of the sulfonate group using sulfonating agents.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Sulfonation: Chlorosulfonic acid or sulfur trioxide-pyridine complex.
Major Products:
Deprotection: Free amino group.
Coupling: Peptide bonds forming longer peptide chains.
Sulfonation: Sodium sulfonate ester.
Scientific Research Applications
Chemistry: Fmoc-Thr(SO3Na)-OH is widely used in the synthesis of peptides and proteins, particularly in SPPS. It serves as a building block for the construction of complex peptide sequences .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs .
Medicine: this compound is utilized in the design and synthesis of therapeutic peptides, including those with antimicrobial, antiviral, and anticancer properties .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide-based drugs. It is also employed in the development of diagnostic tools and biosensors .
Mechanism of Action
The mechanism of action of Fmoc-Thr(SO3Na)-OH involves its incorporation into peptide chains during SPPS. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The sulfonate group enhances the solubility and stability of the peptide, making it suitable for various biological and industrial applications .
Comparison with Similar Compounds
Fmoc-Ser(SO3Na)-OH: Similar to Fmoc-Thr(SO3Na)-OH but with serine instead of threonine.
Fmoc-Tyr(SO3Na)-OH: Contains tyrosine with a sulfonate group.
Fmoc-Cys(SO3Na)-OH: Cysteine derivative with a sulfonate group.
Uniqueness: this compound is unique due to the presence of the threonine residue, which provides additional hydroxyl functionality compared to serine. This hydroxyl group can participate in hydrogen bonding and other interactions, making this compound a versatile building block in peptide synthesis .
Properties
Molecular Formula |
C19H18NNaO8S |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
sodium;[(1S,2R)-1-carboxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)propan-2-yl] sulfate |
InChI |
InChI=1S/C19H19NO8S.Na/c1-11(28-29(24,25)26)17(18(21)22)20-19(23)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16-17H,10H2,1H3,(H,20,23)(H,21,22)(H,24,25,26);/q;+1/p-1/t11-,17+;/m1./s1 |
InChI Key |
DUUMOTOMYSLKCC-NRNQBQMASA-M |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


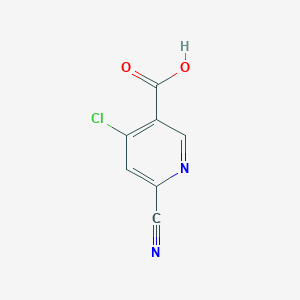

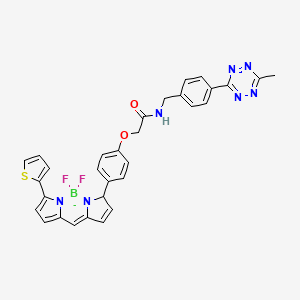
![Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate](/img/structure/B12282683.png)

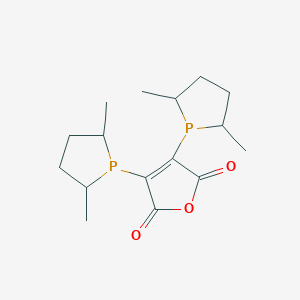
![1,6,6,10a,12a-Pentamethyl-2,3,3a,3b,4,6,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol](/img/structure/B12282719.png)
![2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B12282727.png)
![1,6,13-Trihydroxy-8-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one](/img/structure/B12282730.png)
![3-Bromo-6-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12282737.png)
